molecular formula C10H17N3OS B13248859 1-(4-Methylmorpholin-2-yl)-N-(thiazol-5-ylmethyl)methanamine

1-(4-Methylmorpholin-2-yl)-N-(thiazol-5-ylmethyl)methanamine

Cat. No.: B13248859
M. Wt: 227.33 g/mol
InChI Key: VWXWJTOQKIHICH-UHFFFAOYSA-N
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Description

1-(4-Methylmorpholin-2-yl)-N-(thiazol-5-ylmethyl)methanamine is a synthetic organic compound that belongs to the class of heterocyclic amines. This compound features a morpholine ring substituted with a methyl group and a thiazole ring attached to a methanamine group. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylmorpholin-2-yl)-N-(thiazol-5-ylmethyl)methanamine typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable alkylating agent.

    Introduction of the Methyl Group: The methyl group can be introduced via methylation using reagents such as methyl iodide.

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling of the Rings: The final step involves coupling the morpholine and thiazole rings through a methanamine linker, typically using reductive amination.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch reactions with optimized conditions for yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylmorpholin-2-yl)-N-(thiazol-5-ylmethyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine or thiazole moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with fewer oxygen functionalities.

    Substitution: Substituted derivatives with new alkyl or aryl groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-Methylmorpholin-2-yl)-N-(thiazol-5-ylmethyl)methanamine depends on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signal transduction pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methylmorpholin-2-yl)-N-(pyridin-2-ylmethyl)methanamine: Similar structure with a pyridine ring instead of a thiazole ring.

    1-(4-Methylmorpholin-2-yl)-N-(imidazol-5-ylmethyl)methanamine: Similar structure with an imidazole ring instead of a thiazole ring.

Uniqueness

1-(4-Methylmorpholin-2-yl)-N-(thiazol-5-ylmethyl)methanamine is unique due to the presence of both a morpholine and a thiazole ring, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C10H17N3OS

Molecular Weight

227.33 g/mol

IUPAC Name

1-(4-methylmorpholin-2-yl)-N-(1,3-thiazol-5-ylmethyl)methanamine

InChI

InChI=1S/C10H17N3OS/c1-13-2-3-14-9(7-13)4-11-5-10-6-12-8-15-10/h6,8-9,11H,2-5,7H2,1H3

InChI Key

VWXWJTOQKIHICH-UHFFFAOYSA-N

Canonical SMILES

CN1CCOC(C1)CNCC2=CN=CS2

Origin of Product

United States

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